(3,4-Diaminophenyl)(4-fluorophenyl)methanone
Overview
Description
“(3,4-Diaminophenyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used in the manufacturing process for Flubendazole API, an anthelmintic that is used in dogs and cats to treat parasites and worms .
Molecular Structure Analysis
The molecular structure of “(3,4-Diaminophenyl)(4-fluorophenyl)methanone” consists of a benzene ring with two amine groups at the 3rd and 4th positions and a ketone group attached to a 4-fluorophenyl group .Physical And Chemical Properties Analysis
“(3,4-Diaminophenyl)(4-fluorophenyl)methanone” has a melting point of 113-114℃ (in methanol), a predicted boiling point of 447.4±45.0 °C, a density of 1.305±0.06 g/cm3 (at 20 ºC 760 Torr), and a predicted pKa of 2.76±0.10 .Scientific Research Applications
Fluorescent Chemosensors
Compounds like 4-Methyl-2,6-diformylphenol (DFP), which shares a structural resemblance with (3,4-Diaminophenyl)(4-fluorophenyl)methanone due to the presence of aromatic rings and functional groups, are crucial in developing fluorescent chemosensors. These chemosensors are used to detect metal ions, anions, and neutral molecules, indicating the potential of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in similar applications due to its structural framework allowing for selective and sensitive detection mechanisms (P. Roy, 2021).
Environmental Pollution and Toxicology
The study of compounds like benzophenone-3, a common component in sunscreen products, highlights the importance of understanding the environmental and toxicological impacts of chemical compounds. Research in this area focuses on their occurrence, toxicity, and ecological risks, providing a template for studying the environmental behavior and effects of (3,4-Diaminophenyl)(4-fluorophenyl)methanone (Sujin Kim & Kyungho Choi, 2014).
Methane Utilization and Biotechnology
The exploration of methanotrophs for methane utilization opens a new avenue for the application of chemical compounds in biotechnology. Methanotrophs can convert methane into valuable products, such as single-cell protein and biopolymers. Compounds with specific functionalities, akin to (3,4-Diaminophenyl)(4-fluorophenyl)methanone, could play a role in the development of new biotechnological processes or as intermediates in synthesizing bioactive molecules (P. Strong, S. Xie, & W. Clarke, 2015).
Cardiovascular Therapeutics
The use of traditional medicinal herbs like Salvia miltiorrhiza Burge (Danshen) in treating cardiovascular diseases highlights the potential for synthetic compounds, such as (3,4-Diaminophenyl)(4-fluorophenyl)methanone, in similar therapeutic applications. The structural and functional characteristics of these compounds can be key in developing new cardiovascular drugs (Zhuo-Ming Li, Suo Xu, & Peiqing Liu, 2018).
Phosphonic Acid Applications
Research on phosphonic acids, which share a functional group analogy with (3,4-Diaminophenyl)(4-fluorophenyl)methanone, showcases the wide range of applications from drug design to material science. This illustrates the potential interdisciplinary applications of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in various fields, including its role as a building block in organic synthesis or in the development of new materials (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017).
Safety And Hazards
properties
IUPAC Name |
(3,4-diaminophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJNCNXARCUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985618 | |
Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
CAS RN |
66938-86-1 | |
Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66938-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Diaminophenyl) (4-fluorophenyl) ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-diaminophenyl) (4-fluorophenyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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